5-(difluoromethyl)-2H-tetrazole
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Overview
Description
5-(Difluoromethyl)-2H-tetrazole: is a chemical compound that has garnered significant interest in recent years due to its unique properties and potential applications in various fields. This compound is characterized by the presence of a difluoromethyl group attached to a tetrazole ring, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(difluoromethyl)-2H-tetrazole typically involves the introduction of a difluoromethyl group to a tetrazole precursor. One common method involves the reaction of a tetrazole derivative with difluoromethylating agents under specific conditions. For instance, the use of difluorocarbene precursors in the presence of a base can facilitate the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of fluoroform as a difluoromethylating agent in a continuous flow setup has been reported to be an efficient method for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-(Difluoromethyl)-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.
Substitution: The tetrazole ring can participate in substitution reactions, where the difluoromethyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce a variety of substituted tetrazoles .
Scientific Research Applications
Chemistry: In chemistry, 5-(difluoromethyl)-2H-tetrazole is used as a building block for the synthesis of more complex molecules. Its unique properties make it valuable in the development of new materials and catalysts .
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a useful tool in biochemical studies .
Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. It has been studied as a potential drug candidate for the treatment of various diseases due to its ability to modulate specific biological pathways .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-tech industries .
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-2H-tetrazole involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds and interact with various enzymes and proteins. This interaction can modulate the activity of these biological molecules, leading to specific physiological effects .
Comparison with Similar Compounds
- 5-(Trifluoromethyl)-2H-tetrazole
- 5-(Chloromethyl)-2H-tetrazole
- 5-(Bromomethyl)-2H-tetrazole
Comparison: Compared to its analogs, 5-(difluoromethyl)-2H-tetrazole exhibits unique properties due to the presence of the difluoromethyl group. This group imparts higher stability and reactivity, making the compound more versatile in various applications. Additionally, the difluoromethyl group enhances the compound’s ability to form hydrogen bonds, which is beneficial in biological and medicinal chemistry .
Properties
IUPAC Name |
5-(difluoromethyl)-2H-tetrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F2N4/c3-1(4)2-5-7-8-6-2/h1H,(H,5,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUSOIHFLCQBLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=N1)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1934814-84-2 |
Source
|
Record name | 5-(difluoromethyl)-2H-1,2,3,4-tetrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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